Cercosporin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

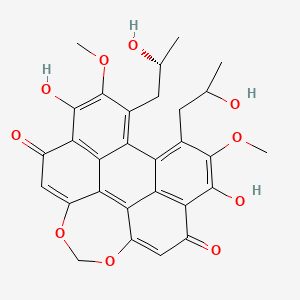

分子式 |

C29H26O10 |

|---|---|

分子量 |

534.5 g/mol |

IUPAC 名称 |

7,19-dihydroxy-5-(2-hydroxypropyl)-21-[(2R)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione |

InChI |

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3/t10-,11?/m1/s1 |

InChI 键 |

MXLWQNCWIIZUQT-NFJWQWPMSA-N |

手性 SMILES |

C[C@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O |

规范 SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O |

产品来源 |

United States |

Foundational & Exploratory

What is the mechanism of action for Cercosporin

An In-depth Technical Guide to the Mechanism of Action of Cercosporin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a perylenequinone photodynamic toxin produced by fungi of the genus Cercospora. It is a key virulence factor in many plant diseases. Its potent, light-dependent cytotoxicity is mediated by the generation of reactive oxygen species (ROS), leading to widespread cellular damage. This document provides a detailed examination of the molecular mechanisms underlying this compound's mode of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Photosensitization and Oxidative Damage

This compound's toxicity is fundamentally linked to its properties as a photosensitizer. The process is inactive in the dark and is initiated upon exposure to light.[1] The mechanism can be dissected into several key stages:

1.1. Photoactivation Upon absorbing light energy, the this compound molecule transitions from its ground state (this compound) to an energetically excited singlet state (¹this compound). This state is short-lived and rapidly undergoes intersystem crossing to a more stable, long-lived excited triplet state (³this compound).[1]

1.2. Generation of Reactive Oxygen Species (ROS) The excited triplet state of this compound is the primary driver of its cytotoxic effects. It can initiate two types of photochemical reactions:

-

Type II Reaction (Predominant): The triplet this compound molecule directly transfers its energy to ground-state molecular oxygen (³O₂), which is abundant in biological systems. This energy transfer converts oxygen into the highly reactive, non-radical singlet oxygen (¹O₂).[1][2][3][4] this compound is an exceptionally potent producer of singlet oxygen.[1][5][6]

-

Type I Reaction: The triplet this compound can also react with a substrate molecule, such as a lipid or protein, to produce a radical ion. This can subsequently react with oxygen to form superoxide anions (O₂⁻).[1][7][8] While this pathway occurs, toxicity is primarily attributed to the high-yield generation of singlet oxygen.[3]

1.3. Primary Cellular Target: Membrane Lipids this compound is a lipophilic molecule, allowing it to localize within cellular membranes.[6][9] Consequently, the highly reactive singlet oxygen it produces is generated in close proximity to its primary target: the polyunsaturated fatty acids (PUFAs) of membrane lipids.[1][2][3][9][10]

1.4. Lipid Peroxidation and Cellular Disintegration Singlet oxygen attacks the double bonds of PUFAs, initiating a chain reaction of lipid peroxidation.[1][10][11] This process degrades the lipids, forming toxic byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[12][13] The consequences of extensive lipid peroxidation are severe:

-

Loss of membrane fluidity and integrity.[9]

-

Increased electrolyte leakage as the membrane breaks down.[5][10]

-

Damage to membrane-bound proteins and receptors.

-

Ultimately, catastrophic membrane failure leads to cell death.[1][2]

This mechanism of causing nutrient leakage from host cells is crucial for the pathogenesis of Cercospora fungi.[1]

References

- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]

- 2. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Light-induced production of singlet oxygen and superoxide by the fungal toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Light-Induced Production of Singlet Oxygen and Superoxide by the Fungal Toxin, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Peroxidation of tobacco membrane lipids by the photosensitizing toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipid peroxidation induced by this compound as a possible determinant of its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. arigobio.com [arigobio.com]

Cercosporin: A Photoactivated Perylenequinone Toxin - A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cercosporin is a naturally occurring perylenequinone toxin produced by fungi of the genus Cercospora. This technical guide provides an in-depth overview of its core properties as a potent photoactivated toxin. Upon exposure to light, this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which induces significant cellular damage through lipid peroxidation and subsequent membrane breakdown. This document details the mechanism of action of this compound, its cellular effects, and its biosynthesis. Furthermore, it provides detailed experimental protocols for the study of this toxin and presents key quantitative data in a structured format. The potential applications of this compound in photodynamic therapy are also explored, highlighting its cytotoxic effects on tumor cells.

Introduction to this compound

This compound is a red-colored polyketide toxin that plays a crucial role in the pathogenesis of many plant diseases caused by Cercospora species. Its notoriety stems from its function as a photosensitizer; it absorbs light energy and transfers it to molecular oxygen, creating highly reactive and cytotoxic singlet oxygen and superoxide anions. This photoactivation is central to its toxicity, rendering it harmless in the dark. The universal toxicity of this compound against a wide range of organisms, including plants, bacteria, fungi, and even mammalian cells, is attributed to the destructive effects of the ROS it produces.

Mechanism of Action

The phototoxicity of this compound is a multi-step process initiated by the absorption of light and culminating in widespread cellular damage.

-

Photoactivation: In the presence of light, the perylenequinone core of the this compound molecule absorbs photons, transitioning from its ground state to an electronically excited singlet state.

-

Intersystem Crossing: The excited singlet state of this compound then undergoes intersystem crossing to a more stable, longer-lived triplet state.

-

Energy Transfer and ROS Generation: The triplet-state this compound molecule interacts with ground-state molecular oxygen (³O₂). Through a Type II photosensitization mechanism, it transfers its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). This compound can also participate in Type I mechanisms, particularly in the presence of reducing agents, to produce superoxide anions (O₂⁻).

The primary cellular targets of these ROS are the polyunsaturated fatty acids within cellular membranes.

Logical Relationship: this compound's Mechanism of Action

Caption: Photoactivation of this compound leading to ROS generation and cellular damage.

Cellular Effects and Signaling Pathways

The primary cellular effect of this compound-induced ROS is the peroxidation of membrane lipids. This leads to a cascade of detrimental events:

-

Loss of Membrane Integrity: Lipid peroxidation disrupts the structure of cellular and organellar membranes, leading to increased permeability.

-

Electrolyte Leakage: A direct consequence of membrane damage is the leakage of ions and other small molecules from the cell, which can be quantified to measure cell death.

-

Mitochondrial and Endoplasmic Reticulum Damage: this compound localizes in the mitochondria and endoplasmic reticulum, and upon photoactivation, causes significant damage to these organelles.

-

Bioenergetic Collapse: Studies on human tumor cells have shown that this compound-mediated photodynamic therapy leads to a collapse in both respiratory and glycolytic activities.

-

Cell Death: The extensive cellular damage ultimately results in cell death, which can occur through necrosis as a direct result of membrane lysis. While apoptosis is also implicated, the precise signaling pathways are not fully elucidated but are thought to be secondary to the initial massive oxidative damage.

Signaling Pathway: this compound-Induced Cell Death

Caption: Cellular events following photoactivation of this compound leading to cell death.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Photophysical and Biochemical Properties of this compound

| Parameter | Value | Conditions | Reference(s) |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 - 0.97 | In various organic solvents | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.84 - 0.97 | In water | |

| PKC Inhibition IC₅₀ | 0.6 - 1.3 µM | In vitro protein kinase C assay |

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Photodynamic Therapy LD₅₀ (Light Dose) | This compound Concentration | Reference(s) |

| T98G | Glioblastoma | 0.14 J/cm² | 0.8 - 8.0 µM | |

| U87 | Glioblastoma | 0.24 J/cm² | 0.8 - 8.0 µM | |

| MCF-7 | Breast Adenocarcinoma | 0.26 J/cm² | 0.8 - 8.0 µM |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. Below are protocols for key experiments.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound in fungal cultures or infected tissues.

-

Extraction:

-

Collect fungal mycelial plugs or homogenized tissue samples.

-

For solid cultures, immerse samples (e.g., four 6 mm plugs) in 8 mL of 5 N KOH and incubate in the dark for 4 hours.

-

Alternatively, extract with ethyl acetate for 8 hours for liquid cultures.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 5% (v/v) acetic acid in water.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: Photodiode array (PDA) detector at 470-480 nm.

-

Quantification: Generate a standard curve using a purified this compound standard of known concentrations. The limit of detection can be as low as 8.8 x 10⁻⁷ mol/L.

-

Workflow: HPLC Quantification of this compound

Caption: Workflow for the quantification of this compound using HPLC.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This colorimetric assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

-

Sample Preparation:

-

Homogenize cells or tissues (e.g., ~20mg tissue in 200µl RIPA buffer) on ice.

-

Centrifuge the homogenate to pellet debris and collect the supernatant.

-

-

Assay Procedure:

-

To 100 µL of sample supernatant or MDA standard, add 200 µL of 8.1% SDS.

-

Add 1.5 mL of 3.5 M sodium acetate buffer (pH 4).

-

Add 1.5 mL of 0.8% aqueous thiobarbituric acid (TBA).

-

Bring the final volume to 4 mL with DI water.

-

Incubate at 95°C for 60 minutes.

-

Cool on ice for 10-30 minutes.

-

Centrifuge at 1,500-3,000 x g for 10-15 minutes.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation: Determine MDA concentration in samples by comparing their absorbance to a standard curve prepared with MDA bis(dimethyl acetal).

Electrolyte Leakage Assay for Cell Membrane Damage

This assay quantifies cell death by measuring the loss of membrane integrity in plant tissues.

-

Procedure:

-

Excise plant leaf discs of a uniform size, avoiding major veins.

-

Rinse the discs in deionized water to remove electrolytes from cut edges.

-

Transfer the discs to a known volume of fresh deionized water (e.g., in a 12-well plate).

-

Incubate under desired conditions (e.g., light exposure with this compound).

-

At specified time points, measure the electrical conductivity of the bathing solution (Initial Reading).

-

After the final time point, kill the tissue by autoclaving or freeze-thawing to release all electrolytes.

-

Measure the final conductivity of the solution (Final Reading).

-

-

Calculation:

-

Relative Electrolyte Leakage (%) = (Initial Reading / Final Reading) x 100

-

Singlet Oxygen Detection using Singlet Oxygen Sensor Green (SOSG)

SOSG is a fluorescent probe that is highly selective for singlet oxygen.

-

Procedure:

-

Prepare a working solution of SOSG (e.g., 1-10 µM) immediately before use.

-

Incubate cells or tissues with the SOSG solution in the dark for at least 20 minutes to allow for uptake.

-

Expose the samples to light to photoactivate this compound.

-

Detect the fluorescence of the SOSG endoperoxide product using fluorescence microscopy or a plate reader.

-

Excitation/Emission: ~504 nm / ~525 nm.

-

-

Important Considerations: SOSG can be photobleached and should be used for qualitative or semi-quantitative measurements under controlled conditions.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound and incubate for the desired time, with or without light exposure.

-

Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at 570-590 nm using a microplate reader.

-

-

Analysis: Cell viability is proportional to the absorbance and is typically expressed as a percentage relative to untreated control cells.

Biosynthesis of this compound

This compound is synthesized via a polyketide pathway. A cluster of genes, designated CTB, is responsible for its production. The core enzyme is a non-reducing polyketide synthase (NR-PKS) known as CTB1. The biosynthesis is a complex process involving several enzymes encoded by the CTB cluster, including methyltransferases and oxidoreductases. Light is a critical factor not only for the toxicity of this compound but also for inducing its biosynthesis.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its potent, light-activated cytotoxicity. Its well-defined mechanism of action, centered on the generation of singlet oxygen and subsequent lipid peroxidation, makes it a valuable tool for studying oxidative stress and cell death. The universal nature of its toxicity has also driven research into its potential as a photodynamic therapy agent for cancer, with studies demonstrating its efficacy in causing bioenergetic collapse and necrosis in tumor cells. Future research will likely focus on elucidating the specific signaling pathways that are triggered downstream of the initial oxidative burst, exploring strategies to enhance its targeted delivery for therapeutic applications, and further characterizing the regulation of its biosynthesis in pathogenic fungi.

An In-depth Technical Guide to the Cercosporin Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin is a photo-activated perylenequinone phytotoxin produced by a wide range of fungi belonging to the genus Cercospora.[1][2] This secondary metabolite is a significant virulence factor, enabling the fungus to infect and colonize host plant tissues.[1] Upon exposure to light, this compound generates reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which cause lipid peroxidation and membrane damage, leading to cell death.[1][3] The unique mode of action and the complex biosynthesis of this compound have made it a subject of intense research, not only for its role in plant pathology but also for its potential applications in photodynamic therapy and as a lead compound in drug development.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, key chemical intermediates, and regulatory networks. It is intended to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug discovery.

The this compound Biosynthetic Gene Cluster (CTB)

The biosynthesis of this compound is orchestrated by a set of genes organized in a contiguous cluster known as the CTB cluster.[4] Initially identified in Cercospora nicotianae, the core cluster was thought to comprise eight genes, designated CTB1 to CTB8. However, more recent research in Cercospora beticola has expanded this to include additional flanking genes essential for the completion of the pathway.[5]

The functions of the key genes within the CTB cluster are summarized below:

| Gene | Proposed Function |

| CTB1 | Non-reducing polyketide synthase (NR-PKS) |

| CTB2 | O-methyltransferase |

| CTB3 | Bifunctional O-methyltransferase/FAD-dependent monooxygenase |

| CTB4 | Major Facilitator Superfamily (MFS) transporter |

| CTB5 | FAD-dependent monooxygenase |

| CTB6 | Reductase |

| CTB7 | Putative enzyme for dioxepine ring formation |

| CTB8 | Zn(II)Cys6 transcription factor |

| CTB9 | α-ketoglutarate–dependent dioxygenase |

| CTB10 | Putative dehydratase |

| CFP | This compound Facilitator Protein (MFS transporter) |

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the condensation of acetyl-CoA and malonyl-CoA by the non-reducing polyketide synthase, CTB1.[6][7] The pathway proceeds through a series of enzymatic modifications, including methylation, oxidation, reduction, and cyclization, to yield the final complex perylenequinone structure.

A proposed biosynthetic pathway for this compound is depicted below:

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, influenced by both genetic and environmental factors. Light is a critical environmental cue that transcriptionally induces the expression of the CTB gene cluster. This regulation is mediated by a complex signaling network.

Caption: Regulatory network of this compound biosynthesis.

Quantitative Data

The production of this compound varies significantly among different species and isolates of Cercospora and is heavily influenced by culture conditions.

Table 1: this compound Production in Various Cercospora Species on Different Media

| Fungal Isolate | Medium | This compound Production (nmol per plug) |

| C. kikuchii IN | PDA | 112 |

| C. kikuchii IL | Malt | 120 |

| C. beticola | PDA | 64 |

| C. zeae-maydis | PDA | 30 |

| C. asparagi | Malt | 37 |

| C. nicotianae | Malt | 32 |

Data compiled from Jenns et al., 1989.[3]

Table 2: Effect of Culture Conditions on this compound Production by Cercospora sp. JNU001

| Condition | Parameter | This compound Yield (mg/L) |

| Initial Medium | S-7 | 128.2 |

| Optimized Temperature | 25 °C | 467.8 |

| Optimized pH | 8.5 | 467.8 |

| Co-culture (B. velezensis) | - | 984.4 |

| Co-culture (Lysinibacillus sp.) | - | 626.3 |

Data compiled from a 2021 study on enhanced this compound production.[8]

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₂₆O₁₀ |

| Molecular Weight | 534.5 g/mol |

| Appearance | Red crystals |

| Solubility | Sparingly soluble in water; soluble in base and organic solvents.[3] |

| UV/Vis max (in base) | 480 nm |

| CAS Number | 35082-49-6 |

| Quantum Yield (¹O₂) | 0.81–0.97.[3] |

Data compiled from various sources.[9][10]

Experimental Protocols

Gene Knockout and Analysis Workflow

A common approach to studying the function of genes in the this compound biosynthesis pathway is through targeted gene disruption followed by phenotypic and chemical analysis.

Caption: Experimental workflow for gene knockout and analysis.

Detailed Methodologies

1. Fungal Transformation: Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol is adapted for Cercospora species.[8][11][12][13][14][15][16]

-

Preparation of Agrobacterium

-

Grow A. tumefaciens strain (e.g., AGL1) carrying the binary vector with the gene knockout construct in LB medium with appropriate antibiotics at 28°C overnight.

-

Pellet the bacterial cells by centrifugation and resuspend in induction medium (e.g., IM) containing acetosyringone to an OD₆₀₀ of 0.15.

-

Incubate at 28°C with shaking for 6 hours.

-

-

Co-cultivation

-

Prepare a fresh spore suspension of the target Cercospora species.

-

Mix the Agrobacterium culture and the fungal spore suspension.

-

Spread the mixture onto a cellophane membrane placed on co-cultivation medium plates.

-

Incubate at 22-25°C in the dark for 48-72 hours.

-

-

Selection and Purification of Transformants

-

Transfer the cellophane membrane to a selective medium containing an appropriate antibiotic (e.g., hygromycin) to select for transformants and a bactericide (e.g., cefotaxime) to eliminate Agrobacterium.

-

Incubate until resistant colonies appear.

-

Subculture individual colonies to fresh selective medium to obtain pure cultures.

-

2. Quantification of this compound by Spectrophotometry

This is a rapid method for quantifying this compound from fungal cultures.[17][18][19]

-

Collect a standardized sample from the fungal culture (e.g., five 6-mm agar plugs).

-

Immerse the sample in 5 N KOH and incubate in the dark for at least 4 hours to extract the this compound.

-

Measure the absorbance of the KOH solution at 480 nm using a spectrophotometer.

-

Calculate the concentration of this compound using the molar extinction coefficient of 23,300 M⁻¹cm⁻¹.

3. HPLC Analysis of this compound and Intermediates

This method allows for the separation and quantification of this compound and its biosynthetic intermediates.[20][21][22]

-

Sample Preparation:

-

Extract fungal mycelium and culture medium with an organic solvent (e.g., ethyl acetate or acetone).

-

Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic or acetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at 470-480 nm, or a photodiode array (PDA) detector to obtain full spectra. For identification of intermediates, a mass spectrometer (MS) can be coupled to the HPLC system.

-

4. In Vitro Enzyme Assay for CTB1 (Non-Reducing Polyketide Synthase)

This assay is designed to determine the activity and product of the NR-PKS enzyme.[11][23][24][25]

-

Express and purify the CTB1 enzyme, typically from a heterologous host like E. coli or Saccharomyces cerevisiae.

-

Prepare a reaction mixture containing the purified enzyme, acetyl-CoA, malonyl-CoA, and necessary cofactors in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 28-30°C).

-

Stop the reaction and extract the products with an organic solvent.

-

Analyze the products by HPLC-MS to identify the synthesized polyketide (e.g., nor-toralactone).

5. In Vitro Enzyme Assay for CTB3 (O-Methyltransferase and Monooxygenase)

This assay can be used to characterize the dual functionality of the CTB3 enzyme.[1][26][27][28][29]

-

O-Methyltransferase Activity:

-

Incubate purified CTB3 with its substrate (nor-toralactone) and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.

-

Analyze the reaction products by HPLC-MS to detect the methylated product (toralactone).

-

-

Monooxygenase Activity:

-

Incubate purified CTB3 with its substrate (toralactone), FAD, and a reducing agent (NADPH) in an oxygenated buffer.

-

Monitor the consumption of NADPH or oxygen, or directly analyze the formation of the ring-opened product (cercoquinone C) by HPLC-MS.

-

Conclusion

The this compound biosynthesis pathway in fungi represents a fascinating and complex example of secondary metabolism. The elucidation of this pathway, from the identification of the gene cluster to the characterization of the individual enzymatic steps, has provided valuable insights into the molecular basis of fungal virulence and the intricate chemistry of natural product biosynthesis. The detailed methodologies and data presented in this guide are intended to facilitate further research in this area, with the ultimate goal of developing novel strategies for disease control and harnessing the potential of this compound and its derivatives in medicine and biotechnology.

References

- 1. Biochemical Characterization of an FAD-Dependent Monooxygenase, the Ornithine Hydroxylase from Pseudomonas aeruginosa, Suggests a Novel Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Northern Blot of tRNA in Yeast [en.bio-protocol.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Some optimal culture conditions for production of cyclosporin a by Fusarium roseum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mpipz.mpg.de [mpipz.mpg.de]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Agrobacterium-mediated transformation of Nicotiana glauca and Nicotiana sylvestris - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Modeling Agrobacterium-Mediated Gene Transformation of Tobacco (Nicotiana tabacum)—A Model Plant for Gene Transformation Studies [frontiersin.org]

- 14. repository.lsu.edu [repository.lsu.edu]

- 15. mdpi.com [mdpi.com]

- 16. Modeling Agrobacterium-Mediated Gene Transformation of Tobacco (Nicotiana tabacum)—A Model Plant for Gene Transformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Northern Blotting: Protocols for Radioactive and Nonradioactive Detection of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. chemicalpapers.com [chemicalpapers.com]

- 22. researchgate.net [researchgate.net]

- 23. In vitro analysis of type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analysis of Intact and Dissected Fungal Polyketide Synthase-Nonribosomal Peptide Synthetase in vitro and in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Probing the Selectivity and Protein•Protein Interactions of a Non-Reducing Fungal Polyketide Synthase Using Mechanism-Based Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. medwinpublishers.com [medwinpublishers.com]

- 29. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Sources and Discovery of the Cercosporin Compound

This technical guide provides a comprehensive overview of the natural sources, discovery, and key experimental data related to the fungal secondary metabolite, this compound.

Introduction to this compound

This compound is a photoactivated perylenequinone toxin produced by a variety of phytopathogenic fungi.[1] Upon exposure to light, it generates reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (O₂⁻), which cause widespread damage to cellular components, including membranes, proteins, and nucleic acids.[2][3] This photodynamic action is the primary mechanism of its potent toxicity to a broad range of organisms, including plants, bacteria, fungi, and mammals.[4][5] The distinctive red color of this compound is a noticeable characteristic in fungal cultures producing this compound.[3][6]

Discovery and Historical Context

The discovery of this compound dates back to 1957, when it was first isolated as a red pigment from the fungus Cercospora kikuchii, a pathogen of soybeans.[2][3][6] Initially investigated for its unique coloration, its chemical structure as a perylenequinone was determined in 1972.[6] A pivotal moment in understanding its biological significance came in 1975, when Yamazaki and colleagues demonstrated that its toxicity to mice and bacteria was dependent on both light and oxygen, establishing it as the first photosensitizing toxin from a plant pathogen.[3][6]

Natural Sources of this compound

This compound is predominantly produced by fungi belonging to the genus Cercospora, which are responsible for numerous crop diseases worldwide.[1][5] However, its production is not limited to this genus.

Fungal Species Known to Produce this compound:

-

Cercospora species: A large number of species within this genus are known to produce this compound, including C. beticola, C. kikuchii, C. nicotianae, C. zeae-maydis, C. coffeicola, C. canescens, C. zebrina, C. asparagi, and C. sorghi.[6] However, not all Cercospora species are producers; for instance, C. sojina and C. zeina have not been shown to synthesize the toxin.[6]

-

Pseudocercosporella capsellae: This closely related fungus, belonging to the Mycosphaerellaceae family, has also been reported to produce this compound.[4][6]

-

Colletotrichum species: The this compound toxin biosynthesis (CTB) gene cluster has been identified in some species of the genus Colletotrichum, and production of the compound has been confirmed in Colletotrichum fioriniae.[4][7]

-

Phaeophleospora vochysiae: An endophytic fungus that was found to produce this compound and isothis compound.[8]

Physicochemical Properties of this compound

This compound's biological activity is intrinsically linked to its chemical and physical properties.

| Property | Value | References |

| Molecular Formula | C₂₉H₂₆O₁₀ | [1] |

| Molar Mass | 534.517 g·mol⁻¹ | [1] |

| Appearance | Red solid | [3] |

| Solubility | Sparingly soluble in water; soluble in base and several organic solvents. | [3] |

| CAS Number | 35082-49-6 | [1] |

| Singlet Oxygen Quantum Yield | 0.81–0.97 | [3] |

| IC₅₀ for Protein Kinase C | 0.6-1.3 µM | [9] |

This compound Production by Fungal Species

The production of this compound can vary significantly between different fungal species and even among isolates of the same species.[10] Environmental conditions such as culture medium, light, and temperature also play a crucial role.[1][10]

| Fungal Species/Isolate | Culture Medium | This compound Yield | References |

| Cercospora sp. JNU001 (co-cultured with Bacillus velezensis B04) | Not specified | 984.4 mg/L | [11] |

| Cercospora sp. JNU001 (co-cultured with Lysinibacillus sp. B15) | Not specified | 626.3 mg/L | [11] |

| Cercospora sp. JNU001 (monoculture) | Not specified | 128.2 mg/L | [11] |

| Cercospora strain from water hyacinth | Not specified | 75.59 mg/L | [11] |

| Cercospora coffeicola isolates | Not specified | 0.2 to 48.65 µM (Spectrophotometry) | [12] |

| Cercospora coffeicola isolates | Not specified | 1.15 to 37.26 µM (HPLC) | [12] |

| Various Cercospora isolates | Malt and PDA media | Highest levels of production | [13] |

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is a complex process involving a cluster of genes known as the this compound toxin biosynthesis (CTB) gene cluster. The synthesis is initiated by a polyketide synthase (PKS) and involves a series of enzymatic reactions.[1]

This compound Biosynthetic Pathway

The biosynthesis of this compound is thought to begin with the condensation of acetate and malonate molecules via a fungal polyketide pathway.[14][15] The CTB gene cluster contains genes encoding for enzymes such as polyketide synthase (CTB1), methyltransferases (CTB2, CTB3), oxidoreductases (CTB5, CTB6, CTB7), a transporter (CTB4), and a transcription factor (CTB8).[1] More recent research has shown that the CTB cluster is larger than initially thought, including additional genes necessary for the final steps of biosynthesis.[4]

Signaling Pathways Regulating this compound Biosynthesis

The production of this compound is tightly regulated by environmental cues, with light being the most critical factor.[10][15] Several signal transduction pathways are implicated in this regulation.[15] Studies have pointed to the involvement of calcium/calmodulin and MAP kinase signaling pathways.[15][16] The transcription factor CRG1 also plays a role in regulating the expression of genes within the CTB cluster.[15]

Mode of Action of this compound

This compound's toxicity stems from its ability to act as a photosensitizer.[5] In the presence of light, it transitions to an excited triplet state and transfers energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[3][6] It can also produce superoxide (O₂⁻) in the presence of reducing agents.[3] These ROS then indiscriminately attack cellular components, with lipid peroxidation of cell membranes being a primary mode of toxicity, leading to membrane breakdown and cell death.[6][15]

Experimental Protocols

Fungal Culture and this compound Production

-

Culture Medium: Potato Dextrose Agar (PDA) or malt extract agar are commonly used and have been shown to support good this compound production.[13][15] The specific brand of PDA can influence production levels.[10][15]

-

Inoculation: Inoculate the center of the agar plates with a mycelial plug from a stock culture.[13]

-

Incubation: Incubate the plates at 20-25°C under continuous light or a 16-hour light/8-hour dark cycle to induce this compound production.[13] Production is typically inhibited at higher temperatures (e.g., 30°C).[6][15]

-

Harvesting: this compound production can be observed as a red pigmentation in the mycelium and surrounding agar.[17] The compound can be harvested after a suitable incubation period (e.g., 8-21 days).[13]

Extraction and Purification of this compound

The following protocol is a synthesis of methods described in the literature.[18][19]

-

Extraction: The this compound-containing medium (mycelium and agar) is collected and extracted with 0.5N NaOH.[18] this compound is soluble in basic solutions.

-

Filtration and Acidification: The extract is filtered to remove fungal biomass and other solids. The resulting filtrate is then acidified to approximately pH 2 with 6N HCl, which causes the this compound to precipitate.[18]

-

Solvent Extraction: The acidified solution is extracted with an organic solvent such as ethyl acetate.[18]

-

Concentration: The organic solvent is removed, for example, by rotary evaporation, to yield a crude this compound-containing residue.[18]

-

Chromatography: The crude residue is further purified using column chromatography, for instance, with a Sephadex LH-20 column and ethanol as the eluent.[18]

-

Crystallization: The this compound-containing fractions are collected and concentrated to induce crystallization, yielding substantially pure this compound.[18]

Quantification of this compound

This compound can be quantified spectrophotometrically.[12][18]

-

Extraction: Extract a known amount of fungal culture (e.g., agar plugs) with 5N KOH.[13]

-

Measurement: Measure the absorbance of the extract at 473 nm.[13]

-

Calculation: The concentration can be calculated using the Beer-Lambert law, with a known extinction coefficient for this compound.

High-performance liquid chromatography (HPLC) can also be used for more precise quantification and to separate this compound from other pigments.[7][12]

Conclusion

This compound remains a molecule of significant interest due to its potent, light-activated toxicity and its role in plant disease.[15] Understanding its natural sources, biosynthesis, and mode of action is crucial for developing strategies to combat Cercospora-related crop diseases. Furthermore, its photosensitizing properties offer potential for applications in areas such as photodynamic therapy, though its broad-spectrum toxicity necessitates careful consideration and further research.[9][11] This guide provides a foundational technical overview for professionals engaged in research and development involving this fascinating fungal metabolite.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]

- 6. mdpi.com [mdpi.com]

- 7. Gene cluster conservation provides insight into this compound biosynthesis and extends production to the genus Colletotrichum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. glpbio.com [glpbio.com]

- 10. Production of this compound toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 13. apsnet.org [apsnet.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]

- 16. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. WO1991005061A1 - Methods for identifying this compound-degrading microorganisms and producing this compound-resistant plant species - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

The Universal Toxicity of Cercosporin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, exhibits a broad-spectrum toxicity that extends across kingdoms, affecting plants, fungi, bacteria, and animal cells.[1][2][3] This potent biological activity stems from its function as a photosensitizing agent. Upon illumination, this compound efficiently generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), which inflict widespread cellular damage through the peroxidation of lipids and oxidation of other vital macromolecules.[1][4][5][6] This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's universal toxicity, detailed experimental protocols for its study, and a summary of key quantitative data.

Mechanism of Action: The Photodynamic Cascade

The toxicity of this compound is fundamentally linked to its photodynamic properties. The process can be dissected into several key stages:

-

Photoactivation: In the presence of light, particularly in the 400-600 nm wavelength range, the this compound molecule absorbs photons, transitioning from its ground state to an excited singlet state.[1]

-

Intersystem Crossing: The excited singlet state is short-lived and undergoes intersystem crossing to a more stable, longer-lived triplet state.

-

Reactive Oxygen Species (ROS) Generation: The triplet-state this compound can then react with molecular oxygen (O₂) via two primary pathways:

-

Type II Reaction: Through direct energy transfer to ground-state triplet oxygen, generating highly reactive singlet oxygen (¹O₂). This is considered the predominant mechanism of this compound toxicity due to its high quantum yield.[5][7]

-

Type I Reaction: Through electron transfer, forming a superoxide radical (O₂⁻).[1][4]

-

These ROS, particularly ¹O₂, are highly reactive and indiscriminately oxidize a wide range of biological molecules.

Primary Cellular Target: Membrane Lipid Peroxidation

The lipophilic nature of this compound facilitates its localization within cellular membranes.[8] Upon photoactivation, the generated ROS initiate a cascade of lipid peroxidation, leading to:

-

Disruption of Membrane Integrity: The oxidation of polyunsaturated fatty acids in membrane lipids compromises the structural integrity and fluidity of cellular and organellar membranes.

-

Increased Membrane Permeability: This damage results in the leakage of electrolytes and other cellular contents, a key indicator of cell death.[9][10]

-

Formation of Cytotoxic Byproducts: Lipid peroxidation generates cytotoxic aldehydes, such as malondialdehyde (MDA), which can further propagate cellular damage.[11]

The universal presence of lipids in the membranes of all living organisms is a cornerstone of this compound's broad-spectrum toxicity.

Quantitative Data on this compound Toxicity and Properties

The following tables summarize key quantitative data related to the toxicological profile and photochemical properties of this compound.

| Parameter | Value | Organism/System | Reference |

| Inhibitory Concentration | 1 µM | Plant cells | [12] |

| 10 µM | Neurospora crassa (radial growth inhibition) | [13] | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 | In benzene | [6] |

| 0.84 - 0.97 | In various solvents | [9][14] | |

| Reduced Dihydrothis compound ¹O₂ Quantum Yield | 0.14 - 0.18 | In organic solvents | [9][14] |

| 0.02 - 0.04 | In water | [9][14] |

Table 1: Toxicological and Photochemical Properties of this compound

| Method | Principle | Absorbance Maximum | Reference |

| Spectrophotometry | Measures the characteristic absorbance of this compound. | 480 nm | [4] |

| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies this compound from complex mixtures. | Varies with detection method | [4] |

Table 2: Methods for Quantification of this compound Production

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the toxicity of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Materials:

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Trichloroacetic acid (TCA) (10% w/v)

-

Samples (e.g., cell lysates, tissue homogenates)

-

MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer on ice.[15] Centrifuge to remove debris.

-

Protein Precipitation: Add an equal volume of ice-cold 10% TCA to the supernatant to precipitate proteins.[15]

-

Incubation: Incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge at 2200 x g for 15 minutes at 4°C.[15]

-

Reaction: Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA solution.

-

Heating: Incubate the mixture in a boiling water bath for 10-20 minutes to allow the formation of the MDA-TBA adduct, which has a pink color.[15]

-

Cooling: Cool the samples on ice to stop the reaction.

-

Measurement: Measure the absorbance of the supernatant at 532 nm.[7][16]

-

Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with a known concentration of MDA.

Electrolyte Leakage Assay for Membrane Damage

This method assesses membrane integrity by measuring the leakage of ions from cells.

Materials:

-

Plant leaf discs or other tissue samples

-

Deionized water

-

Conductivity meter

-

12-well cell culture plates

Procedure:

-

Sample Preparation: Excise leaf discs of a uniform size, avoiding major veins.[8]

-

Washing: Rinse the leaf discs with deionized water to remove electrolytes from damaged cells at the cut edges.

-

Incubation: Float the leaf discs in a known volume of deionized water in a 12-well plate.[17]

-

Treatment: Add this compound to the desired final concentration and incubate under light. Include a dark control.

-

Conductivity Measurement (Initial): At various time points, measure the electrical conductivity of the solution.[17]

-

Total Electrolyte Measurement: After the final time point, autoclave or freeze-thaw the samples to induce complete electrolyte leakage.

-

Conductivity Measurement (Final): Measure the final electrical conductivity of the solution.

-

Calculation: Express electrolyte leakage as a percentage of the total conductivity: (Initial Conductivity / Final Conductivity) x 100.

Ethane Emission Assay for in vivo Lipid Peroxidation

This assay measures the production of ethane, a volatile byproduct of the peroxidation of omega-3 unsaturated fatty acids.

Materials:

-

Gas-tight syringes

-

Gas chromatograph equipped with a flame ionization detector

-

Incubation chambers

Procedure:

-

Sample Preparation: Place treated leaf discs or other biological samples in a sealed incubation chamber.

-

Incubation: Incubate under light for a defined period (e.g., 12-24 hours).[10]

-

Gas Sampling: Using a gas-tight syringe, collect a sample of the headspace gas from the chamber.

-

Gas Chromatography: Inject the gas sample into a gas chromatograph to separate and quantify the amount of ethane.

-

Data Analysis: Compare the ethane production in this compound-treated samples to that of untreated controls.

Signaling Pathways and Experimental Workflows

Visual representations of the key processes involved in this compound toxicity and its investigation are provided below using the DOT language for Graphviz.

References

- 1. Light-Induced Production of Singlet Oxygen and Superoxide by the Fungal Toxin, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]

- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 5. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 8. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]

- 9. Dihydrothis compound singlet oxygen production and subcellular localization: a possible defense against this compound phototoxicity in Cercospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peroxidation of tobacco membrane lipids by the photosensitizing toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipid peroxidation induced by this compound as a possible determinant of its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]

- 13. Characterization of Cercospora nicotianae Hypothetical Proteins in this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioone.org [bioone.org]

- 15. mmpc.org [mmpc.org]

- 16. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Photochemical Activation of Cercosporin: A Technical Guide to its Mechanism and Reactive Oxygen Species Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, is a potent photosensitizer with significant implications in plant pathology and potential applications in photodynamic therapy.[1][2] Its toxicity is almost universally directed against a wide range of organisms, including plants, bacteria, fungi, and mice, due to its efficient production of cytotoxic reactive oxygen species (ROS) upon photoactivation.[1][3] This technical guide provides an in-depth exploration of the mechanisms by which light activates this compound to generate ROS, detailing the photophysical processes, the resulting cellular damage, and the experimental protocols to study these phenomena.

The Core Mechanism: Light-Induced Generation of Reactive Oxygen Species

The toxicity of this compound is entirely dependent on the presence of light and oxygen.[1] In the dark, it is non-toxic. The process of photoactivation can be summarized in the following key steps:

-

Light Absorption: this compound absorbs light in the visible spectrum, with an absorption maximum between 450 and 490 nm.[1][4] This absorption of photons excites the this compound molecule from its ground state (S₀) to a short-lived singlet excited state (¹this compound*).

-

Intersystem Crossing: The excited singlet state this compound molecule then undergoes a rapid process called intersystem crossing, transitioning to a more stable and longer-lived triplet excited state (³this compound*).[1]

-

Energy Transfer and ROS Production: The triplet-state this compound can then initiate two types of photochemical reactions, both leading to the formation of ROS. These reactions are classified as Type I and Type II photosensitization.

-

Type II Reaction (Singlet Oxygen Production): This is the predominant pathway for this compound-mediated toxicity. The triplet this compound directly transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂).[1][4] this compound is a remarkably efficient producer of singlet oxygen, with a quantum yield (ΦΔ) reported to be as high as 0.81 to 0.97.[2][5][6] This means that for every 100 photons absorbed by this compound, up to 97 molecules of singlet oxygen can be generated.

-

Type I Reaction (Superoxide Production): In the presence of a suitable reducing agent, the triplet this compound can also participate in electron transfer reactions. It can abstract an electron or a hydrogen atom from a substrate molecule, forming a radical anion. This reduced this compound can then transfer an electron to molecular oxygen to produce the superoxide anion radical (O₂⁻•).[1][2]

-

The primary cytotoxic agent generated by this compound is singlet oxygen, a highly reactive and indiscriminate electrophile that can readily damage a wide array of biological molecules.[4][6]

Cellular Targets and Consequences of ROS Production

The ROS generated by photoactivated this compound, particularly singlet oxygen, are highly destructive to cellular components. Due to its lipophilic nature, this compound tends to localize in cellular membranes.[1] This localization dictates that the primary targets of its photodynamic action are the membrane lipids.

The interaction of singlet oxygen with the unsaturated fatty acid chains of membrane lipids initiates a chain reaction of lipid peroxidation.[1] This process leads to:

-

Loss of Membrane Integrity: The peroxidation of lipids disrupts the structure and fluidity of cellular membranes, leading to increased permeability and leakage of cellular contents.

-

Cellular Dysfunction: Damage to the membranes of organelles such as mitochondria and the endoplasmic reticulum impairs their function.

-

Cell Death: The cumulative damage to cellular membranes and other macromolecules ultimately leads to cell death.[1]

Quantitative Data on this compound Photophysics

The efficiency of a photosensitizer is characterized by several key photophysical parameters. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Reference(s) |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 - 0.97 | [2][5][6] |

| Molar Extinction Coefficient (ε) at ~480 nm | 23,300 M⁻¹cm⁻¹ | [4][7] |

| Activation Wavelength | ~400 - 600 nm | [1] |

| Absorption Maximum | ~480 nm | [4] |

Signaling Pathways and Logical Relationships

The activation of this compound and its subsequent generation of ROS can be visualized as a clear, light-dependent pathway.

Experimental Protocols

To investigate the photodynamic properties of this compound, a series of key experiments can be performed. The following sections provide detailed methodologies for these assays.

Experimental Workflow for ROS Detection

The following diagram illustrates a general workflow for detecting ROS generated by photoactivated this compound.

Detection of Singlet Oxygen: Cholesterol Oxidation Assay

This assay is based on the specific reaction of singlet oxygen with cholesterol to form the 5α-hydroperoxide of cholesterol, a product not formed by free radical mechanisms.[3]

Materials:

-

This compound

-

Cholesterol

-

Appropriate solvent (e.g., ethanol, methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

UV or electrochemical detector

-

Light source with a defined wavelength range (e.g., filtered lamp to provide light in the 400-600 nm range)

-

Reaction vessels (e.g., quartz cuvettes)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a solution of cholesterol in the same solvent.

-

In a reaction vessel, mix the this compound and cholesterol solutions to achieve the desired final concentrations. A typical starting point would be in the low micromolar range for this compound and millimolar range for cholesterol.

-

-

Incubation:

-

Prepare two sets of samples: one to be kept in the dark (control) and one to be exposed to light.

-

Expose the light samples to a controlled light source for a defined period. The duration of exposure will depend on the light intensity and the concentration of reactants.

-

-

Extraction and Analysis:

-

After incubation, stop the reaction (e.g., by placing the samples on ice and in the dark).

-

Extract the lipids from the reaction mixture using a suitable organic solvent (e.g., chloroform/methanol).

-

Dry the extract under a stream of nitrogen.

-

Re-dissolve the dried extract in the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

-

Data Analysis:

-

Monitor the elution of cholesterol and its oxidation products. The 5α-hydroperoxide of cholesterol will have a characteristic retention time.

-

Quantify the amount of the 5α-hydroperoxide formed in the light-exposed samples compared to the dark controls. The presence of this specific product is a strong indicator of singlet oxygen generation.

-

Detection of Superoxide: Nitroblue Tetrazolium (NBT) Reduction Assay

This colorimetric assay relies on the reduction of the yellow, water-soluble NBT dye to a blue, insoluble formazan precipitate by superoxide anions.[8][9][10]

Materials:

-

This compound

-

Nitroblue tetrazolium (NBT)

-

A reducing agent (e.g., methionine, NADH)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.8)

-

Spectrophotometer

-

Light source

-

Superoxide dismutase (SOD) for control experiments

Procedure:

-

Reaction Mixture Preparation:

-

In a suitable reaction vessel (e.g., a cuvette), prepare a reaction mixture containing the buffer, NBT, and the reducing agent.

-

Add the this compound solution to the reaction mixture.

-

-

Incubation:

-

Prepare light and dark samples as described in the cholesterol assay.

-

Expose the light samples to a controlled light source.

-

-

Measurement:

-

Measure the increase in absorbance at a specific wavelength (typically around 560-630 nm) over time using a spectrophotometer. The increase in absorbance corresponds to the formation of formazan.[9]

-

-

Control Experiment:

-

To confirm that the NBT reduction is due to superoxide, perform a parallel experiment in the presence of superoxide dismutase (SOD), an enzyme that specifically scavenges superoxide. A significant inhibition of formazan formation in the presence of SOD confirms the involvement of superoxide.[8]

-

Measurement of Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate) treated with this compound and light

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA) solution

-

Malondialdehyde (MDA) standard solution

-

Spectrophotometer or fluorescence plate reader

-

Heating block or water bath

Procedure:

-

Sample Preparation:

-

Following treatment of the biological sample with this compound and light, homogenize the sample in a suitable lysis buffer.

-

-

Reaction:

-

To a known amount of the sample homogenate, add TCA solution to precipitate proteins.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Add TBA solution to the supernatant.

-

Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

-

Measurement:

-

Cool the samples on ice.

-

Measure the absorbance of the resulting pink solution at approximately 532 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of MDA.

-

Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve. The amount of MDA is an indicator of the extent of lipid peroxidation.

-

Conclusion

This compound's potent photodynamic activity, driven by its high efficiency in generating singlet oxygen, makes it a significant factor in plant disease and a molecule of interest for therapeutic applications. Understanding the fundamental mechanisms of its photoactivation and the resulting cascade of oxidative damage is crucial for both mitigating its detrimental effects in agriculture and harnessing its cytotoxic potential in medicine. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the photodynamic properties of this compound and other photosensitizers. By employing these methods, scientists can further elucidate the intricate interplay between light, photosensitizers, and biological systems, paving the way for novel strategies in disease control and drug development.

References

- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Cholesterol as a singlet oxygen detector in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrothis compound singlet oxygen production and subcellular localization: a possible defense against this compound phototoxicity in Cercospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 8. Assay of superoxide dismutase activity by combining electrophoresis and densitometry [ejournal.sinica.edu.tw]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Quantitative determination of superoxide in plant leaves using a modified NBT staining method - PubMed [pubmed.ncbi.nlm.nih.gov]

Subcellular Localization of Cercosporin in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cercosporin, a naturally occurring perylenequinone, has demonstrated significant photodynamic and cytotoxic effects on tumor cells. Its efficacy as a photosensitizer is intrinsically linked to its accumulation within specific cellular compartments. This technical guide provides a comprehensive overview of the current understanding of this compound's subcellular localization in tumor cells, its impact on cellular signaling, and detailed experimental protocols for its investigation. Current research indicates that this compound primarily localizes to the mitochondria and the endoplasmic reticulum, where its photoactivation triggers a cascade of events leading to cellular demise. This guide aims to equip researchers with the necessary information to further explore the therapeutic potential of this compound.

Data Presentation: Subcellular Distribution and Cytotoxicity

While the qualitative localization of this compound in mitochondria and the endoplasmic reticulum is established, quantitative data on its precise concentration within these organelles in various tumor cell lines remains a significant area for future research. The following tables summarize the existing data on cellular uptake and cytotoxicity, providing a foundation for comparative analysis.

Table 1: Cellular Uptake of this compound in Human Tumor Cell Lines

| Cell Line | Tumor Type | Relative Uptake | Reference |

| T98G | Glioblastoma multiforme | ~3-fold higher than MCF7 and U87 | [1] |

| U87 | Glioblastoma multiforme | Similar to MCF7 | [1] |

| MCF7 | Breast adenocarcinoma | Similar to U87 | [1] |

Table 2: Cytotoxic Effects of this compound on Human Tumor Cell Lines

| Cell Line | IC50 (µM) - Dark | Condition | Reference |

| MCF7 | 4.68 | Dark | [2] |

| HeLa | Not Reported | - | - |

| SW1573 | Not Reported | - | - |

| WiDr | Not Reported | - | - |

Note: The lack of quantitative data on the subcellular concentration of this compound highlights a critical knowledge gap. Future studies employing techniques such as subcellular fractionation followed by HPLC or mass spectrometry, or advanced imaging techniques like fluorescence correlation spectroscopy, are warranted to elucidate the precise distribution of this compound within tumor cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the subcellular localization and effects of this compound.

Fluorescence Microscopy for Subcellular Localization

This protocol outlines the procedure for visualizing the colocalization of this compound with mitochondria and the endoplasmic reticulum in tumor cells.

Materials:

-

Tumor cell line of interest (e.g., T98G, U87, MCF7)

-

Cell culture medium and supplements

-

This compound (from Cercospora sp.)

-

MitoTracker™ Red CMXRos (for mitochondrial staining)

-

ER-Tracker™ Green (for endoplasmic reticulum staining)

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (for fixing)

-

Mounting medium with DAPI (for nuclear counterstaining)

-

Confocal microscope with appropriate laser lines and filters

Protocol:

-

Cell Culture: Plate tumor cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.

-

This compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired final concentration (e.g., 1-10 µM). Incubate the cells with the this compound-containing medium for a predetermined time (e.g., 4-24 hours) in the dark.

-

Organelle Staining:

-

Mitochondria: During the last 30 minutes of this compound incubation, add MitoTracker™ Red CMXRos to the medium at a final concentration of 100-500 nM.

-

Endoplasmic Reticulum: During the last 30 minutes of this compound incubation, add ER-Tracker™ Green to the medium at a final concentration of 1 µM.

-

-

Washing: Gently wash the cells three times with pre-warmed PBS to remove excess dyes.

-

Fixation (Optional): If live-cell imaging is not performed, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Follow with three washes in PBS.

-

Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.

-

Imaging:

-

Visualize the samples using a confocal microscope.

-

This compound: Excite at ~543 nm and collect emission between 600-710 nm.[3]

-

MitoTracker™ Red CMXRos: Excite at ~579 nm and collect emission at ~599 nm.

-

ER-Tracker™ Green: Excite at ~488 nm and collect emission at ~510 nm.

-

DAPI: Excite at ~358 nm and collect emission at ~461 nm.

-

Acquire images in separate channels and merge to observe colocalization.

-

Subcellular Fractionation and this compound Quantification

This protocol describes the separation of mitochondrial and microsomal (endoplasmic reticulum-rich) fractions from tumor cells to quantify this compound content.

Materials:

-

Cultured tumor cells treated with this compound

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)

-

Differential centrifugation equipment (refrigerated centrifuge)

-

Ultracentrifuge

-

Bradford assay reagents for protein quantification

-

HPLC system or spectrophotometer

-

This compound standard

Protocol:

-

Cell Harvesting: Harvest this compound-treated cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer or a similar method on ice until >90% of cells are lysed (check under a microscope).

-

Nuclear Fraction Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclear fraction. Collect the supernatant (post-nuclear supernatant).

-

Mitochondrial Fraction Isolation: Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

-

Microsomal Fraction Isolation: Transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (rich in endoplasmic reticulum). The supernatant is the cytosolic fraction.

-

Washing Fractions: Wash the mitochondrial and microsomal pellets by resuspending them in homogenization buffer and repeating the respective centrifugation steps.

-

This compound Extraction and Quantification:

-

Resuspend the final mitochondrial and microsomal pellets in a known volume of a suitable solvent for this compound extraction (e.g., methanol or acetone).

-

Quantify the extracted this compound using a spectrophotometer by measuring the absorbance at 480 nm and using the molar absorption coefficient of 23,300 M⁻¹cm⁻¹.[3] Alternatively, use a calibrated HPLC method for more precise quantification.

-

Normalize the amount of this compound to the total protein content of each fraction, determined by a Bradford assay.

-

Analysis of Cellular Respiration and Glycolysis

This protocol outlines the use of an extracellular flux analyzer to measure the impact of this compound on mitochondrial respiration and glycolysis.

Materials:

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

-

XF Cell Culture Microplates

-

Tumor cell line of interest

-

This compound

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine for Mito Stress Test; or only glutamine for Glycolysis Stress Test)

-

Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose)

Protocol:

-

Cell Seeding: Seed tumor cells into an XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with the desired concentration of this compound for the desired duration. Include vehicle-treated control wells.

-

Assay Preparation: One hour before the assay, replace the culture medium with the appropriate pre-warmed assay medium and incubate the plate in a non-CO₂ incubator at 37°C.

-

Extracellular Flux Analysis:

-

Mito Stress Test: Load the sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and perform the assay according to the manufacturer's instructions. This will measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Glycolysis Stress Test: Load the sensor cartridge with the glycolysis modulators (Glucose, Oligomycin, 2-DG) and perform the assay. This will measure glycolysis, glycolytic capacity, and glycolytic reserve.

-

-

Data Analysis: Analyze the oxygen consumption rate (OCR) for mitochondrial respiration and the extracellular acidification rate (ECAR) for glycolysis to determine the bioenergetic profile of the cells and the impact of this compound treatment.

Signaling Pathways and Experimental Workflows

This compound's cytotoxic effects are believed to be mediated through the inhibition of Protein Kinase C (PKC) and the subsequent induction of apoptosis. The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Proposed Signaling Pathway of this compound-Induced Apoptosis

References

- 1. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]

- 2. CHOP and caspase 3 induction underlie glioblastoma cell death in response to endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.wur.nl [research.wur.nl]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Cercosporin

Audience: Researchers, scientists, and drug development professionals.

Introduction Cercosporin is a non-host-specific perylenequinone phytotoxin produced by various species of the fungal genus Cercospora.[1] It is a photosensitizing compound that, upon activation by light, generates reactive oxygen species (ROS) such as singlet oxygen and superoxide, leading to lipid peroxidation and cell death.[2][3] This potent bioactivity makes this compound a subject of interest in plant pathology, natural product chemistry, and as a potential agent in photodynamic therapy.[4] Accurate and reliable quantification of this compound is crucial for studying its biosynthesis, regulation, role in fungal virulence, and for exploring its biotechnological applications. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and robust method for the separation and quantification of this compound from complex biological matrices.

Principle of the Method Reverse-phase HPLC (RP-HPLC) is the most common technique for this compound analysis. The principle involves the separation of this compound from other sample components based on its hydrophobic nature. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being relatively non-polar, interacts with the stationary phase and its elution is controlled by the composition of the mobile phase, which often consists of a mixture of an organic solvent (like acetonitrile) and an aqueous solution (like water with an acid modifier). Detection is typically achieved using a UV-Vis detector, as this compound exhibits strong absorbance at specific wavelengths.

Quantitative Data Summary

The following tables summarize various HPLC methods and reported concentrations of this compound from different fungal isolates.

Table 1: HPLC Method Parameters for this compound Quantification

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Kromasil Classic C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : Ammonium Acetate buffer (pH 4.5) (44:56 v/v) | 0.8 | 248 | [4] |

| Kinetex XB-C18 (75 x 4.6 mm, 2.6 µm) | Gradient: Acetonitrile + 0.1% Formic Acid (A) and 0.1% Formic Acid in Water (B) | 1.25 | 280, 436, 470 | [5] |

| Shim-pack CLC-ODS (15 x 6.0 mm, 5 µm) with Eclipse XDB-C18 pre-column | Gradient: 5% Acetic Acid in Water (A) and Acetonitrile (B) | 1.5 | 470 (PDA), Fluorescence | [6][7] |

Table 2: Examples of this compound Production in Cercospora Species

| Fungal Species / Isolate | Culture Conditions | This compound Concentration | Analytical Method | Reference |

| Cercospora coffeicola (19 isolates) | PDA, 12-h photoperiod, 25°C, 12 days | 1.15 to 37.26 µM | HPLC | [7] |

| Pseudocercosporella capsellae (UWA Wlra-7) | Liquid Culture (CM) | 10.69 mg/g | HPLC | [4] |

| Cercospora sp. JNU001 (co-cultured with Bacillus velezensis) | Co-culture for 4 days | 984.4 mg/L | HPLC | [4] |

| Cercospora sp. JNU001 (monoculture) | Culture for 4 days | 128.2 mg/L | HPLC | [4] |

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

A. Extraction from Fungal Cultures (Solid Medium)

-

Grow the Cercospora isolate on a suitable solid medium such as Potato Dextrose Agar (PDA) under constant light at 25°C.[8]

-

After a designated growth period (e.g., 10-15 days), collect mycelial plugs (e.g., 6 mm diameter) from the culture plate.[9]

-